3-(Methyl(phenyl)amino)pyrrolidin-2-one

Beschreibung

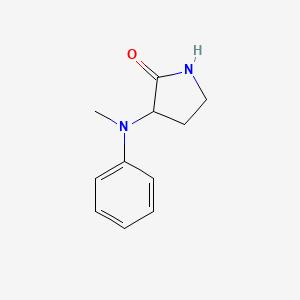

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(N-methylanilino)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(9-5-3-2-4-6-9)10-7-8-12-11(10)14/h2-6,10H,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHXZTZLLICGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nature of the Amine Nucleophile:in the Context of Synthesizing 3 Aminopyrrolidin 2 Ones, the Nature of the Amine Nucleophile, Such As N Methylaniline for the Target Compound, is Important. Its Nucleophilicity, Basicity, and Steric Bulk Will Affect the Rate and Mechanism of the Addition Reaction. the Ability of the Nitrogen Atom to Participate in Hydrogen Bonding or Coordinate to a Metal Center in the Transition State Can Also Be a Determining Factor for the Stereochemical Course of the Reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to one another. For 3-(Methyl(phenyl)amino)pyrrolidin-2-one, one would expect to observe distinct signals for the protons on the pyrrolidinone ring, the N-methyl group, and the phenyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the adjacent carbonyl and amino groups.

Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the lactam ring would appear at a characteristic downfield shift (typically 170-180 ppm). The carbons of the phenyl ring would resonate in the aromatic region (around 110-150 ppm), while the carbons of the pyrrolidinone ring and the N-methyl group would appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles, not experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C2) | - | 170-180 |

| CH (C3) | 3.5-4.5 | 50-60 |

| CH₂ (C4) | 2.0-3.0 | 25-35 |

| CH₂ (C5) | 3.0-4.0 | 40-50 |

| N-CH₃ | 2.5-3.5 | 30-40 |

| Phenyl-C (ipso) | - | 140-150 |

| Phenyl-C (ortho, meta, para) | 6.5-7.5 | 110-130 |

| NH (if present) | Broad, variable | - |

(This is an interactive data table. Specific values would be populated from experimental spectra.)

DEPT-135 and 2D NMR Techniques for Connectivity and Configuration

Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments would be crucial for differentiating between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals typically appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, like the carbonyl carbon and the ipso-carbon of the phenyl ring, are not observed in a DEPT-135 spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to establish the connectivity of atoms. A COSY spectrum would reveal proton-proton couplings within the pyrrolidinone ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular structure.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Common fragmentation pathways would likely involve the cleavage of the pyrrolidinone ring and the loss of substituents. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines and could lead to characteristic fragment ions.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Mechanistic Insights

Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions. This controlled fragmentation provides detailed structural information. For the title compound, ESI-MS/MS could be used to probe the connectivity of the methyl, phenyl, and amino groups to the pyrrolidinone core by analyzing the successive loss of neutral fragments.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. This is a critical step in confirming the molecular formula of this compound and distinguishing it from other isomers.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful non-destructive method for investigating the molecular structure and bonding within this compound. These complementary techniques probe the vibrational modes of the molecule, providing a unique fingerprint that is highly sensitive to the local chemical environment, bond strengths, and conformational isomers.

In an analysis of this compound, specific spectral regions would be of particular interest. The FTIR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1700 cm⁻¹. The precise frequency of this band would be indicative of the degree of intermolecular hydrogen bonding and the electronic environment of the carbonyl group. The N-phenyl group would exhibit characteristic C=C stretching vibrations in the aromatic region (around 1450-1600 cm⁻¹) and C-H stretching vibrations above 3000 cm⁻¹. The C-N stretching vibrations of the pyrrolidinone ring and the N-methyl and N-phenyl groups would also provide valuable structural information.

Raman spectroscopy would complement the FTIR data, particularly for non-polar bonds. For instance, the symmetric vibrations of the phenyl ring would be expected to produce strong signals in the Raman spectrum. By comparing the experimental spectra with theoretical calculations, typically using density functional theory (DFT), a detailed assignment of the observed vibrational modes can be achieved. This comparison allows for the identification of the most stable conformer(s) of the molecule in the solid state or in solution and provides insights into the intramolecular interactions, such as the orientation of the phenyl group relative to the pyrrolidinone ring.

X-ray Crystallography for Absolute Structure and Supramolecular Assembly Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique would provide precise atomic coordinates for this compound, from which intramolecular geometric parameters and intermolecular interactions can be accurately determined.

Bond Lengths, Bond Angles, and Dihedral Angle Analysis

An X-ray crystallographic study of this compound would yield a wealth of data on its molecular geometry. The resulting data would be presented in tabular form, detailing key bond lengths, bond angles, and dihedral angles.

Hypothetical Data Table for Bond Lengths of this compound

| Bond | Expected Length (Å) | Notes |

|---|---|---|

| C2=O1 | 1.23 - 1.25 | Typical for a lactam carbonyl. |

| N1-C2 | 1.33 - 1.35 | Shorter than a typical C-N single bond due to amide resonance. |

| N1-C5 | 1.45 - 1.47 | Standard C-N single bond. |

| C3-N(phenyl) | 1.44 - 1.46 | C-N single bond. |

| N(phenyl)-C(phenyl) | 1.42 - 1.44 | Influenced by the electronic nature of the phenyl ring. |

Hypothetical Data Table for Bond Angles of this compound

| Angle | Expected Value (°) | Notes |

|---|---|---|

| O1=C2-N1 | 124 - 126 | Reflects sp² hybridization of the carbonyl carbon. |

| C2-N1-C5 | 110 - 112 | Constrained by the five-membered ring. |

Analysis of the dihedral angles would be crucial for understanding the conformation of the molecule. Key dihedral angles would include those defining the puckering of the pyrrolidinone ring and the orientation of the N-methyl and N-phenyl groups relative to the lactam ring. This information is critical for understanding the steric and electronic interactions that govern the molecule's shape.

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a concept known as crystal packing. This arrangement is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the phenyl rings.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is routinely used to predict geometries, spectroscopic properties, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates minima on the potential energy surface. For a flexible molecule like this compound, this involves a conformational analysis to identify all stable conformers and their relative energies.

For this compound, the key conformational variables would include the puckering of the five-membered ring and the rotation around the C-N and N-phenyl bonds of the substituent. The two main puckering modes of the pyrrolidine (B122466) ring are typically Cγ-exo and Cγ-endo, where the C3 atom is either below or above the plane defined by the other ring atoms. nih.gov The orientation of the bulky methyl(phenyl)amino group (either pseudo-axial or pseudo-equatorial) would significantly influence which conformer is the most stable.

Table 1: Illustrative Conformational Analysis Data for this compound

This table presents hypothetical data to illustrate the typical output of a DFT conformational analysis.

| Conformer ID | Ring Pucker | Substituent Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|

| Conf-1 | C4-endo | Pseudo-equatorial | 0.00 | 75.3% |

| Conf-2 | C4-exo | Pseudo-axial | 0.85 | 19.1% |

| Conf-3 | C4-endo | Pseudo-axial | 1.50 | 5.6% |

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm or interpret experimental results.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating nuclear magnetic shieldings, which are then converted to chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). nih.govmdpi.com The accuracy of these predictions is sensitive to the choice of the DFT functional (e.g., B3LYP, ωB97X-D) and the basis set. mdpi.com Comparing calculated and experimental NMR data is a valuable tool for structural elucidation. researchgate.net For this compound, calculations could confirm the assignment of protons and carbons in the pyrrolidinone ring and the phenyl and methyl groups, aiding in the characterization of the molecule. mdpi.com

Vibrational Spectroscopy: Theoretical calculations can also simulate the infrared (IR) and Raman spectra of a molecule by calculating its harmonic vibrational frequencies. nih.govrdd.edu.iq These calculations help in assigning the vibrational modes observed in experimental spectra. For the target molecule, this would involve identifying characteristic stretching frequencies, such as the C=O stretch of the lactam, the C-N stretches, and various vibrations associated with the phenyl ring.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

This table presents hypothetical data to demonstrate the application of DFT in NMR prediction.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Lactam) | 175.8 | 176.2 |

| C3 (CH-N) | 60.2 | 59.8 |

| Phenyl C (ipso) | 145.1 | 144.7 |

| N-CH₃ | 35.4 | 35.1 |

Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the chemical reactivity of molecules based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orglibretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Chemical Potential (μ) = (E(HOMO) + E(LUMO)) / 2

Chemical Hardness (η) = (E(LUMO) - E(HOMO)) / 2

Global Electrophilicity Index (ω) = μ² / (2η)

These descriptors provide quantitative measures of the molecule's stability and reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich phenylamino (B1219803) group, while the LUMO might be centered on the carbonyl group of the lactam ring.

Table 3: Illustrative Reactivity Descriptors for this compound

This table presents hypothetical data derived from FMO analysis.

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.2 | Energy of the highest occupied molecular orbital |

| E(LUMO) | -0.8 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.4 | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | 2.7 | Resistance to change in electron distribution |

| Electrophilicity (ω) | 2.5 | Measure of electrophilic character |

Mechanistic Pathway Exploration through Computational Modeling

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.

A chemical reaction can be visualized as a path on a potential energy surface (PES), which maps the energy of a system as a function of its atomic coordinates. wayne.eduwikipedia.orglibretexts.org Reactants and products correspond to valleys (energy minima) on this surface, while the path between them often traverses a mountain pass, the highest point of which is the transition state (TS). wayne.eduyoutube.com

Transition state theory (TST) is used to explain reaction rates based on the properties of the TS. wikipedia.orglibretexts.orglibretexts.org Computational methods are used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea) or energy barrier, which is the primary determinant of the reaction rate. youtube.com For instance, in studies of pyrrolidinedione synthesis, DFT calculations have determined activation barriers for cyclization steps to be as low as 11.9 kJ mol⁻¹. rsc.orgresearchgate.net

For a reaction involving this compound, such as an N-arylation or an electrophilic attack, computational modeling could identify the relevant transition states and intermediates. acs.orgnih.gov By mapping the entire reaction pathway, a reaction energy profile can be constructed, providing a detailed picture of the mechanism.

When a reaction can lead to multiple products, the outcome is often governed by a competition between kinetic and thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product will be the one that is formed the fastest—the one with the lowest activation energy. This is the kinetic product. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reactions become reversible, allowing an equilibrium to be established. The product mixture will then be dominated by the most stable product—the one with the lowest Gibbs free energy. This is the thermodynamic product. wikipedia.orglibretexts.org

Intermolecular and Supramolecular Interaction Studies

Specific studies employing Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) to analyze the hydrogen bonding networks and assess their strength for this compound are not available in the current body of scientific literature. Such analyses would typically provide quantitative data on donor-acceptor interactions, electron density at bond critical points, and the energetic stability of hydrogen bonds, but this information has not been published for this particular compound.

There is no specific research detailing the aromatic stacking (e.g., π-π stacking) or other non-covalent interactions, such as van der Waals forces, for this compound. Computational investigations into the geometry and energy of potential stacking configurations between the phenyl group of one molecule and the aromatic or lactam rings of another are currently absent from the literature.

Ligand Design Principles and Molecular Docking Simulations (Non-Clinical Focus)

Molecular docking simulations focused on this compound to explore its binding modes, interaction energies, and ligand design principles have not been reported. While docking studies are prevalent for various classes of molecules, including other pyrrolidinone derivatives, researchgate.netresearchgate.net specific data such as binding affinities, interaction profiles with protein active sites, or its potential as a scaffold in non-clinical ligand design are not available for this compound.

Structure Activity Relationship Sar Studies and Mechanistic Biological Insights Non Clinical Focus

Correlating Structural Modifications of the Pyrrolidinone Scaffold with Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of the pyrrolidinone scaffold translate into biological function. The five-membered ring is not planar, and its "pseudorotation" allows it to adopt various conformations, which can be influenced and controlled by the choice of substituents. researchgate.netnih.gov This conformational flexibility, combined with the potential for multiple stereocenters, allows for a detailed exploration of the chemical space needed for specific biological interactions. nih.gov

Influence of Substituent Nature and Position on Mechanistic Interaction

The biological activity of pyrrolidinone derivatives is highly sensitive to the nature and placement of substituents on the ring and its appended groups. nih.gov For instance, in various pyrrolidinone-based compounds, the type of substituent at the 3-position of the ring has been shown to be a key determinant of activity. nih.gov

Key findings from SAR studies on related pyrrolidinone scaffolds include:

Substitution at Position 3: In a series of pyrrolidine-2,5-dione derivatives, non-aromatic substituents (like sec-butyl) at the 3-position were found to positively affect anticonvulsant activity. nih.gov This highlights that both the size and electronic nature of the substituent at this position are critical.

N-Substitution: The group attached to the nitrogen atom of the pyrrolidinone ring significantly impacts interactions. For pyrrolidine-2,3-dione (B1313883) inhibitors of P. aeruginosa PBP3, a heteroaryl group attached to the nitrogen via a methylene (B1212753) linker was identified as a key feature for target inhibition. nih.gov

Aromatic Ring Substitution: In synthetic cathinones containing a pyrrolidine (B122466) ring, substitutions on the phenyl group play a major role. The addition of a 3,4-methylenedioxy or a para-methyl group can increase potency at the serotonin (B10506) transporter (SERT) compared to their non-substituted counterparts. acs.org

Pyrrolidine Pocket Binding: Studies on the Polo-like kinase 1 (Plk1) Polo-Box Domain (PBD) have identified a specific "pyrrolidine-binding pocket." nih.gov The N-terminal proline residue of a minimal peptide docks its side chain into a hydrophobic core surrounded by residues Trp414, Phe535, and Arg516. nih.gov This demonstrates that the pyrrolidine ring itself is a crucial recognition element, and modifications can fine-tune binding affinity and specificity. nih.gov

| Scaffold Position | Substituent Type/Modification | Observed Impact on Mechanistic Interaction | Compound Class Example | Reference |

|---|---|---|---|---|

| Position 3 (Pyrrolidinone Ring) | Non-aromatic vs. Aromatic | Non-aromatic groups (e.g., sec-butyl) can enhance specific activities like anticonvulsant effects. | Pyrrolidine-2,5-diones | nih.gov |

| Nitrogen (N1) | Heteroaryl group via methylene linker | Identified as a key requirement for bacterial PBP3 enzyme inhibition. | Pyrrolidine-2,3-diones | nih.gov |

| Phenyl Ring (para-position) | Steric bulk (larger substituents) | Shifts selectivity toward the serotonin transporter (SERT) over the dopamine (B1211576) transporter (DAT). | Substituted Cathinones | acs.org |

| Pyrrolidine Ring Itself | Core scaffold | Recognized and bound by a specific hydrophobic "pyrrolidine-binding pocket" in targets like Plk1 PBD. | Peptide Mimetics | nih.gov |

Stereochemical Impact on Biological Recognition and Binding Mechanisms

The presence of chiral centers in the pyrrolidine ring means that stereochemistry is a critical factor in determining biological activity. nih.gov Different stereoisomers of a compound can exhibit vastly different biological profiles because biological targets, such as enzymes and receptors, are themselves chiral and can selectively bind to only one enantiomer or diastereomer. nih.gov

For example, Fanning et al. provided a molecular explanation of how the specific orientation of a 3-R-methylpyrrolidine group, compared to a 3-S-methylpyrrolidine, could completely change the binding mode of a compound within the estrogen receptor's hormone-binding pocket, converting it into a pure antagonist. nih.gov Similarly, the cis-configuration of substituents at positions 3 and 4 of a pyrrolidine ring was found to be preferred over the trans orientation for potent PPARα/γ dual agonists. nih.gov The introduction of fluorine, a common bioisostere, can also induce significant conformational changes that impact the structure and biological roles of the pyrrolidine ring. beilstein-journals.org This underscores that the precise three-dimensional arrangement of atoms is fundamental to molecular recognition and the subsequent biological response.

Identification of Key Pharmacophoric Elements within Pyrrolidinone Derivatives

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For pyrrolidinone derivatives, several key pharmacophoric elements can be identified. nih.gov

The pyrrolidine scaffold itself is a central feature, providing a rigid, three-dimensional structure that correctly orients other functional groups in space. researchgate.net The nitrogen atom within the ring can act as a hydrogen bond acceptor, while an unsubstituted N-H group can serve as a hydrogen bond donor. pharmablock.com

| Pharmacophoric Element | Potential Role in Biological Interaction |

|---|---|

| Pyrrolidin-2-one Ring | Provides a rigid, 3D scaffold to orient other functional groups. researchgate.net |

| Lactam Carbonyl (C=O) | Acts as a primary hydrogen bond acceptor. |

| Ring Nitrogen (N1) | Can act as a hydrogen bond acceptor. pharmablock.com |

| Amino Nitrogen (at C3) | Can act as a hydrogen bond donor or acceptor and a basic center. |

| Phenyl Group | Participates in hydrophobic and π-π stacking interactions with aromatic amino acid residues in a binding pocket. |

Mechanistic Basis of Interaction with Biological Targets (e.g., enzyme inhibition, receptor binding)

The biological effects of pyrrolidinone derivatives stem from their direct, physical interaction with macromolecular targets like enzymes and receptors. researchgate.net These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, salt bridges, and van der Waals forces. volkamerlab.org

For instance, many synthetic cathinones containing the pyrrolidine moiety function as inhibitors of monoamine transporters, physically blocking the reuptake of neurotransmitters. acs.org Other pyrrolidinone derivatives have been designed as potent and selective enzyme inhibitors, such as inhibitors of Penicillin-Binding Protein 3 (PBP3) in bacteria or cyclooxygenase (COX) enzymes in inflammatory pathways. nih.govebi.ac.uk

In Vitro Studies of Target Engagement

In vitro assays are essential for confirming that a compound engages its intended biological target and for quantifying the potency of this interaction. These experiments are conducted in a controlled environment outside of a living organism, using purified proteins or cell-based systems. ebi.ac.uk

Examples of in vitro assays used to study related compounds include:

Enzyme Inhibition Assays: The anti-inflammatory potential of N-substituted pyrrolidine-2,5-diones was evaluated using in vitro assays for cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) was measured, with some derivatives showing potent, submicromolar inhibition of COX-2. ebi.ac.uk

Receptor Binding Assays: Novel 3-aminopyrrolidine (B1265635) derivatives were evaluated for their antagonistic activity against the human chemokine receptor 2 (hCCR2). nih.gov These assays measure how well the compound displaces a known radiolabeled ligand from the receptor, providing a measure of binding affinity.

Ligand-Protein Interaction Analysis from a Chemical Biology Perspective

To understand the precise molecular interactions between a pyrrolidinone derivative and its protein target, researchers use computational and structural biology techniques. Molecular docking simulations, for instance, can predict the preferred binding orientation of a ligand within a protein's active site and identify key interacting amino acid residues. ebi.ac.uk

These in silico predictions are often validated by structural methods like X-ray crystallography, which can provide a high-resolution picture of the ligand-protein complex. nih.gov Analysis of such complexes reveals the specific non-covalent interactions that anchor the ligand in the binding site. volkamerlab.org For example, docking studies of selective COX-2 inhibitors showed significant interactions with amino acid residues present in an additional secondary pocket of the COX-2 enzyme, explaining their selectivity over the COX-1 isoform. ebi.ac.uk These analyses often highlight the importance of hydrogen bonds with polar residues and hydrophobic interactions with non-polar residues in achieving potent and selective target engagement. researchgate.net

Advanced Applications of the 3 Methyl Phenyl Amino Pyrrolidin 2 One Scaffold in Chemical Research

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The 3-(Methyl(phenyl)amino)pyrrolidin-2-one structure is a highly valuable building block in organic synthesis, primarily due to the presence of multiple reactive sites that can be selectively modified. The pyrrolidin-2-one nucleus is a common structural element in a wide array of natural and unnatural products with diverse pharmacological activities, including antibacterial, anticancer, and anticonvulsant properties. rdd.edu.iqresearchgate.net As an intermediate, this scaffold offers a robust framework upon which greater molecular complexity can be built.

The secondary amine precursor to this compound, 3-(phenylamino)pyrrolidin-2-one, allows for N-alkylation to introduce the methyl group or other substituents, while the phenyl ring can undergo various aromatic substitution reactions to introduce additional functional groups. The lactam ring itself can be subjected to reduction, ring-opening, or other transformations to generate a variety of acyclic or different heterocyclic systems. organic-chemistry.org

Research on structurally similar amino(methyl) pyrrolidines has demonstrated their utility in designing potent and selective enzyme inhibitors. nih.gov For instance, these scaffolds have been designed as bioisosteres of a piperazine (B1678402) core in Factor Xa inhibitors, where the pyrrolidine (B122466) core makes van der Waals contact with the enzyme surface and the nitrogen atoms anchor pharmacophoric groups into the S1 and S4 binding pockets. nih.gov This highlights the potential of the this compound scaffold as a starting point for synthesizing targeted therapeutic agents. The synthesis of complex bioactive molecules often relies on such versatile intermediates that provide both a rigid core and handles for functionalization. nih.gov

Table 1: Potential Synthetic Transformations and Resulting Molecular Classes

| Starting Scaffold | Reaction Type | Potential Modifications | Resulting Complex Molecule Class |

| This compound | Aromatic Substitution | Halogenation, nitration, or Friedel-Crafts acylation of the phenyl ring | Functionalized bioactive heterocycles |

| This compound | Lactam Ring Opening | Hydrolysis or reduction of the amide bond | γ-Amino acid derivatives |

| This compound | N-Dealkylation/Re-alkylation | Removal of the methyl group followed by introduction of a different substituent | Varied N-substituted pyrrolidine derivatives |

| This compound | Cross-Coupling Reactions | Suzuki or Buchwald-Hartwig coupling on a halogenated phenyl ring | Biaryl- or heteroaryl-substituted pyrrolidinones |

Integration into Novel Material Science Constructs

In material science, pyrrolidinone derivatives are recognized for their potential to enhance material properties and create new functionalities. nbinno.com The incorporation of the this compound scaffold into polymers or composite materials can impart unique characteristics due to its distinct chemical structure. The lactam moiety can participate in polymerization reactions, while the aromatic phenyl group can introduce rigidity and enhance thermal stability.

N-substituted pyrrolidin-2-ones, such as N-vinyl pyrrolidin-2-one, are extensively used as monomers in the synthesis of polymers like polyvinylpyrrolidone (B124986) (PVP), which has applications ranging from biomedical fields to industrial processes due to its high chemical stability, non-toxicity, and excellent solubility. rdd.edu.iqresearchgate.net By analogy, the this compound scaffold could be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group on the phenyl ring) to be integrated as a monomer into novel polymer chains.

The presence of the tertiary aniline (B41778) and the aromatic ring could also be exploited to create materials with specific electronic or optical properties. Such functionalities can influence the mechanical, thermal, and chemical resistance of the final materials, making them suitable for specialized coatings, advanced composites, or electronic applications. nbinno.com The precise chemical composition of such derivatives plays a crucial role in determining the performance of the resulting materials. nbinno.com

Table 2: Potential Applications in Material Science

| Material Type | Role of the Scaffold | Potential Property Enhancement | Example Application |

| Advanced Polymers | Monomer or Additive | Increased thermal stability, modified solubility, enhanced mechanical strength | High-performance engineering plastics |

| Specialized Coatings | Functional Component | Improved adhesion, chemical resistance, altered surface energy | Protective films for electronics or optics |

| Composite Materials | Matrix or Filler Modifier | Enhanced interfacial bonding between matrix and reinforcement | Lightweight structural components |

| Functional Materials | Active Moiety | Introduction of conductivity, photoresponsiveness, or sensing capabilities | Organic electronics, chemical sensors |

Role in the Design of Chemical Probes for Biological Systems

A chemical probe is a selective small-molecule modulator that enables the study of a protein's function in biological systems. nih.gov An ideal probe exhibits high affinity for its intended target and high selectivity over other related targets. nih.gov The this compound scaffold serves as an excellent starting point for the rational design of such probes, given that the pyrrolidine core is a "privileged scaffold" frequently found in molecules with significant biological activity. researchgate.netnih.govfigshare.com

To transform this scaffold into a chemical probe, it can be systematically derivatized to incorporate three key components: a binding group, a linker, and a reporter tag.

Binding Group: The core scaffold itself, or a slightly modified version, can act as the group that binds to the biological target of interest (e.g., an enzyme or receptor). Its inherent stereochemistry and three-dimensional shape can be optimized for potent and selective binding. researchgate.net

Linker: A chemically stable chain can be attached, typically to the phenyl ring, to provide spatial separation between the binding group and the reporter tag, minimizing interference.

Reporter Tag: A detectable moiety, such as a fluorophore (e.g., fluorescein), a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling, can be attached to the linker.

Recently, a fluorescent probe was developed for the specific detection of pyrrolidine, demonstrating the utility of related structures in probe design. researchgate.net By applying similar principles, the this compound scaffold can be elaborated into sophisticated tools for chemical biology, allowing researchers to visualize, isolate, and identify protein targets and investigate their roles in cellular pathways.

Table 3: Design Strategy for a Scaffold-Based Chemical Probe

| Probe Component | Design Element on Scaffold | Function | Example Modification |

| Binding Group | Core this compound structure | Binds to the specific biological target | Optimization of substituents for target affinity |

| Linker | Alkyl or polyethylene (B3416737) glycol (PEG) chain | Spatially separates the binding group and reporter tag | Attachment of a C6 alkyl chain to the para-position of the phenyl ring |

| Reporter Tag | Fluorophore, Biotin, or Photo-affinity Label | Enables detection, isolation, or covalent labeling of the target | Conjugation of a fluorescein (B123965) isothiocyanate (FITC) molecule to the linker |

Strategic Scaffold for Diverse Chemical Library Synthesis

Chemical libraries, which are large collections of distinct compounds, are fundamental to high-throughput screening and drug discovery. The synthesis of these libraries often relies on a central scaffold that can be readily and systematically modified to generate a wide array of analogs. nih.gov The this compound structure is an ideal strategic scaffold for this purpose due to its multiple points of diversification.

The versatility of the pyrrolidine ring allows for its synthesis and functionalization through various efficient methods, including multi-component reactions (MCRs) and cycloadditions, which are highly amenable to library synthesis. nih.govtandfonline.com Modern drug discovery efforts increasingly utilize DNA-encoded libraries (DELs), where this type of robust and diversifiable scaffold is highly valuable. figshare.comnih.gov

The key points of diversification on the this compound scaffold include:

R1 (Phenyl Ring): The aromatic ring can be decorated with a wide variety of substituents using standard aromatic chemistry, introducing diversity in size, electronics, and hydrogen bonding capability.

R2 (N-Substituent): The methyl group on the nitrogen can be replaced with a vast range of alkyl, aryl, or functionalized groups, modulating the compound's basicity and steric profile.

R3 (Pyrrolidinone Ring): The lactam ring itself can be substituted at other positions, or its stereochemistry can be varied, further expanding the chemical space explored by the library. nih.gov

By employing combinatorial chemistry techniques, a single core scaffold can give rise to thousands or even millions of unique compounds for screening against various diseases, accelerating the identification of novel therapeutic leads. nih.govresearchgate.net

Table 4: Points of Diversification for Chemical Library Synthesis

| Position | Type of Modification | Chemical Method | Purpose of Diversification |

| R1 (Phenyl Ring) | Aromatic Substitution | Electrophilic substitution, cross-coupling | Explore interactions in target binding pockets (S-pockets) |

| R2 (N-Substituent) | N-Alkylation / N-Arylation | Reductive amination, Buchwald-Hartwig amination | Modulate solubility, basicity, and steric hindrance |

| R3 (Pyrrolidinone Ring) | Alkylation at C4 or C5 | Enolate chemistry | Alter the scaffold's 3D conformation and rigidity |

Conclusion and Future Directions in Pyrrolidinone Research

Summary of Current Achievements and Methodological Advancements

Research into pyrrolidinone and its parent scaffold, pyrrolidine (B122466), has led to significant achievements, particularly in the realm of synthetic organic chemistry. The five-membered nitrogen-containing ring is a cornerstone in numerous biologically active molecules and approved drugs. frontiersin.org Methodological advancements have moved beyond classical condensation reactions to more sophisticated and efficient strategies.

Recent years have seen a surge in the development of novel synthetic routes that offer greater control over stereochemistry and substitution patterns. Key achievements include:

Catalytic C-H Functionalization: Transition-metal catalysis, particularly with palladium, has enabled the direct arylation and alkylation of C(sp³)–H bonds on the pyrrolidine ring. acs.org These methods allow for the late-stage modification of the scaffold, providing rapid access to diverse analogues. For instance, directing groups at the C(3) position can guide arylation to the C(4) position with high regio- and stereoselectivity. acs.org

Cascade and Multicomponent Reactions: One-pot reactions that form multiple bonds in a single operation have become a hallmark of modern synthetic efficiency. A notable example is the synthesis of functionalized pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters through a cascade involving nucleophilic ring-opening, a Smiles-Truce aryl transfer, and lactam formation. acs.org Such methods are metal-free and operationally simple. acs.org

Stereoselective Synthesis: Given the importance of chirality in biological systems, significant effort has been dedicated to the asymmetric synthesis of pyrrolidine derivatives. mdpi.com This includes the use of chiral catalysts and starting materials derived from the chiral pool, such as proline, to construct enantiomerically pure pyrrolidinone cores. mdpi.com Organocatalysis, often employing proline-based catalysts, has also emerged as a powerful tool. mdpi.com

Novel Cyclization Strategies: Innovative cyclization methods are continuously being developed. These include intramolecular C-H amination catalyzed by copper complexes, which provides a direct route to the pyrrolidine ring from acyclic precursors. acs.org Other strategies involve the ring contraction of piperidine (B6355638) derivatives to selectively yield pyrrolidin-2-ones. rsc.org

These advancements collectively enable the synthesis of complex pyrrolidinone structures, including those with intricate substitution at the 3-position, such as the aminopyrrolidinone core of the title compound.

Table 1: Recent Methodological Advancements in Pyrrolidinone Synthesis

| Methodology | Description | Key Advantages |

|---|---|---|

| Pd-Catalyzed C-H Arylation | Direct functionalization of C(sp³)–H bonds using a directing group. acs.org | High regio- and stereoselectivity; late-stage modification. acs.org |

| Smiles-Truce Cascade | One-pot synthesis from arylsulfonamides and cyclopropane diesters. acs.org | Metal-free; operational simplicity; high efficiency. acs.org |

| Copper-Catalyzed C-H Amination | Intramolecular cyclization of N-fluoride amides to form the pyrrolidine ring. acs.org | Direct C-N bond formation; access to core scaffold. acs.org |

Emerging Research Avenues for Pyrrolidinone Derivatives

The versatility of the pyrrolidinone scaffold ensures its continued relevance in a variety of research fields. For a molecule like 3-(Methyl(phenyl)amino)pyrrolidin-2-one, several emerging avenues of research can be envisioned based on trends in the broader class of pyrrolidinone derivatives.

Targeted Drug Discovery: Pyrrolidinone derivatives are being actively investigated for a wide range of biological activities. Novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated as potent antagonists for the human CC chemokine receptor 2 (CCR2), a target for inflammatory diseases. nih.gov Other derivatives have shown promise as antibacterial agents, anticonvulsants, and anticancer agents. nih.gov The next wave of research will likely focus on designing derivatives with high target specificity and improved pharmacological profiles. The systematic exploration of substituents on the 3-amino group, such as the methyl and phenyl groups in the title compound, is a key strategy in modulating biological activity and optimizing structure-activity relationships (SAR). nih.gov

Organocatalysis and Asymmetric Synthesis: Chiral pyrrolidine scaffolds are central to the field of organocatalysis. mdpi.com While much of the focus has been on proline and its derivatives, there is growing interest in developing novel pyrrolidinone-based catalysts. The 3-amino group offers a handle for introducing additional hydrogen-bond donors or other catalytic functionalities, creating bifunctional catalysts for complex asymmetric transformations.

Chemical Biology and Probe Development: The pyrrolidinone core can serve as a stable scaffold for the development of chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, researchers can design molecules to visualize cellular targets or covalently label enzymes. The 3-(N-aryl-N-alkylamino) substitution pattern could be fine-tuned to achieve specific binding and reactivity for such applications.

Table 2: Bioactive Pyrrolidinone Derivatives and Their Targets

| Compound Class | Biological Target/Activity | Research Focus |

|---|---|---|

| 3-Aminopyrrolidines | CC Chemokine Receptor 2 (CCR2) | Development of anti-inflammatory agents. nih.gov |

| Pyrrolidine-2,5-diones | Anticonvulsant Activity | SAR studies to improve efficacy in epilepsy models. nih.gov |

| Pyrrolidin-2-ones | Antibacterial | Overcoming antibiotic resistance. nih.gov |

Potential for Novel Mechanistic Discoveries and Synthetic Innovations

The continued investigation into pyrrolidinone chemistry is poised to uncover new reaction mechanisms and drive further synthetic innovation. The synthesis of a trisubstituted pyrrolidinone like this compound presents several challenges, the solutions to which could represent significant advances.

Mechanistic Elucidation of Catalytic Cycles: While powerful, many catalytic reactions for C-H functionalization and N-arylation are not fully understood. acs.org Detailed mechanistic studies, combining experimental kinetics, isotope labeling, and computational modeling, are needed to elucidate the precise roles of catalysts, ligands, and additives. For example, a deeper understanding of the copper-catalyzed intramolecular C-H amination mechanism could lead to catalysts with higher turnover numbers and broader substrate scope. acs.org Similarly, unraveling the intricacies of palladium-catalyzed carboamination could enable the synthesis of even more complex N-aryl pyrrolidines.

Development of Novel N-Arylation and N-Alkylation Methods: The synthesis of the target compound requires the formation of two distinct bonds to the nitrogen atom at the C3 position. Innovations in selective, sequential N-alkylation and N-arylation of 3-aminopyrrolidin-2-one precursors would be highly valuable. Future methods may employ novel catalysts that operate under milder conditions or utilize greener reaction media. Flow chemistry could offer enhanced control over reaction parameters, potentially enabling transformations that are difficult to achieve in batch processes.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes to perform selective transformations is a rapidly growing area of synthetic chemistry. Engineered enzymes could provide a highly efficient and stereoselective route to chiral 3-aminopyrrolidinone precursors. A chemoenzymatic approach, combining the strengths of traditional organic synthesis with the selectivity of biocatalysis, represents a powerful future strategy for constructing complex molecules like this compound with perfect stereocontrol.

Q & A

Q. What are the common synthetic routes for preparing 3-(Methyl(phenyl)amino)pyrrolidin-2-one?

The synthesis of pyrrolidin-2-one derivatives typically involves multi-step organic reactions. For analogs like 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, key steps include:

- Oxidation/Reduction : Use oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) to modify functional groups on the pyrrolidinone core .

- Substitution Reactions : Introduce substituents like phenyl or methyl groups via halogenation or nucleophilic substitution. For example, the 4-fluorophenyl group in related compounds is attached via SNAr (nucleophilic aromatic substitution) under basic conditions .

- Amine Functionalization : Methyl(phenyl)amino groups can be introduced via reductive amination or coupling reactions using catalysts like Pd/C or Cu(I) .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the pyrrolidin-2-one ring structure and substituent positions. For example, the carbonyl group (C=O) resonates at ~175–180 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Confirms the presence of carbonyl (1650–1750 cm) and amine (3300–3500 cm) groups .

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in studies of similar pyrrolidinone derivatives .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Storage : Keep in a tightly sealed container in a dry, well-ventilated area. Avoid exposure to moisture or incompatible reagents (e.g., strong acids/bases) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis .

- First Aid : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for coupling reactions. For example, FeO@SiO/InO nanoparticles improved yields in analogous heterocyclic syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.

- Temperature Control : Gradual heating (50–80°C) minimizes side reactions during cyclization steps .

Q. How can computational modeling predict the biological interactions of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins. For example, analogs with docking scores ≤ -7.0 kcal/mol (e.g., compound 1 in Table 1) show strong binding affinity .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. Table 1: Example Docking Scores for Pyrrolidinone Analogs

| Compound | Docking Score (kcal/mol) | Binding Constant (M) |

|---|---|---|

| 1 | -7.5 | 2.1 × 10 |

| 2 | -7.2 | 4.8 × 10 |

| Data adapted from docking studies of structurally related compounds . |

Q. How can contradictory data on the biological activity of pyrrolidin-2-one derivatives be resolved?

- Dose-Response Studies : Perform IC/EC assays across a concentration range (e.g., 1 nM–100 µM) to confirm activity thresholds.

- Target Validation : Use CRISPR/Cas9 knockout models to verify specificity. For example, compounds with triazolyl moieties (as in ) may off-target kinase pathways .

- Meta-Analysis : Compare results across studies using standardized assays (e.g., MTT for cytotoxicity) .

Q. What strategies are effective for designing bioassays to evaluate the pharmacological potential of this compound?

- In Vitro Models : Use cell lines expressing target receptors (e.g., GPCRs, kinases) for primary screening.

- Enzymatic Assays : Measure inhibition of enzymes like acetylcholinesterase or cytochrome P450 using fluorogenic substrates .

- ADME Profiling : Assess permeability (Caco-2 monolayers), metabolic stability (liver microsomes), and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.